molecular formula C18H20ClNO2S B2934950 4-[(benzyloxy)methyl]-1-(5-chlorothiophene-2-carbonyl)piperidine CAS No. 1226439-96-8

4-[(benzyloxy)methyl]-1-(5-chlorothiophene-2-carbonyl)piperidine

Cat. No.: B2934950
CAS No.: 1226439-96-8
M. Wt: 349.87
InChI Key: HDKVTCRQHYIPBG-UHFFFAOYSA-N
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Description

4-[(benzyloxy)methyl]-1-(5-chlorothiophene-2-carbonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyloxy methyl group and a 5-chlorothiophene-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(benzyloxy)methyl]-1-(5-chlorothiophene-2-carbonyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the benzyloxy methyl group: This step often involves the use of benzyl halides in the presence of a base to form the benzyloxy methyl group.

    Attachment of the 5-chlorothiophene-2-carbonyl group: This can be done through acylation reactions using 5-chlorothiophene-2-carbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[(benzyloxy)methyl]-1-(5-chlorothiophene-2-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

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Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c19-17-7-6-16(23-17)18(21)20-10-8-15(9-11-20)13-22-12-14-4-2-1-3-5-14/h1-7,15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKVTCRQHYIPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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